molecular formula C18H19FN2O4S B2881134 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 926032-16-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

カタログ番号: B2881134
CAS番号: 926032-16-8
分子量: 378.42
InChIキー: HOYPOHDBASMRHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic heterocyclic compound featuring a benzo-fused 1,4-oxazepine core, a seven-membered ring less common in pharmaceuticals than five- or six-membered variants. This structural uniqueness is key to its research value. The molecule is furnished with a sulfonamide group at position 7 and a 4-fluoro-3-methylbenzene moiety, which are critical for its biological activity and interaction with enzymatic targets . This compound is of significant interest in oncological research due to its potential biological activities. Preliminary studies on closely related structural analogs have demonstrated promising cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values reported in the low micromolar range . Its mechanism of action is multi-faceted, believed to include the induction of apoptosis in cancer cells through the activation of caspase pathways, as well as causing cell cycle arrest at the G2/M phase, thereby preventing further proliferation of malignant cells . Additionally, the sulfonamide functional group suggests potential for enzyme inhibition, which could modulate key signaling pathways involved in disease progression . Disclaimer & Intended Use: This product is intended for research purposes only, specifically for in-vitro studies conducted outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

特性

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-21-8-9-25-17-7-4-13(11-15(17)18(21)22)20-26(23,24)14-5-6-16(19)12(2)10-14/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYPOHDBASMRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes a tetrahydrobenzo-fused oxazepine core with various substituents that enhance its biological activity. The molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of 404.5 g/mol.

PropertyValue
Molecular FormulaC20H24N2O5S
Molecular Weight404.5 g/mol
CAS Number922553-64-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process generally includes the formation of the oxazepine ring followed by the introduction of the sulfonamide and fluorinated groups.

Anticancer Properties

Research indicates that compounds structurally similar to N-(4-ethyl-5-oxo...) can exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce differentiation in acute myeloid leukemia cells and modulate immune responses by upregulating CD11b expression in specific cell lines. This suggests potential applications in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways. It is hypothesized that the tetrahydrobenzo[f][1,4]oxazepine structure enhances its affinity for specific biological targets, including enzymes involved in cell proliferation and survival.

Case Studies

  • Acute Myeloid Leukemia (AML)
    • A study evaluated the effects of related compounds on AML cell lines. The results indicated that compounds with similar oxazepine structures could lead to cell cycle arrest and apoptosis at concentrations as low as 10 µM .
  • Immunomodulation
    • Another investigation focused on the immunomodulatory effects of related sulfonamide derivatives. It was found that these compounds could enhance innate immune responses through the activation of macrophages and dendritic cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzooxazepine Family

The benzooxazepine scaffold is a privileged structure in medicinal chemistry. A closely related compound, (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772) , shares a similar oxazepine core but differs in substituents and appended functional groups. Key distinctions include:

  • Core substitution : GSK2982772 has a methyl group at position 5 and a triazole-carboxamide substituent, whereas the target compound features an ethyl group at position 4 and a benzenesulfonamide group.
  • Biological activity: GSK2982772 is a potent RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitor with demonstrated efficacy in reducing TNF-dependent inflammatory responses .

Sulfonamide-Containing Heterocycles

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (synthesized in ) share structural motifs with the target compound:

  • Sulfonyl linkage : Both classes utilize a sulfonyl group as a bridging element, though the target compound integrates it into a benzenesulfonamide rather than a triazole-thione system.
  • Substituent effects : The fluorine and methyl groups in the target compound’s benzenesulfonamide may enhance metabolic stability and target binding compared to halogenated phenyl groups in triazole-thiones .

Functional Group Contributions

  • Fluorine substitution : The 4-fluoro group in the target compound likely improves bioavailability and membrane permeability, analogous to fluorinated derivatives in and .
  • Ethyl vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide Benzo[f][1,4]oxazepine 4-ethyl, 5-oxo, 7-(4-fluoro-3-methylsulfonamide) Hypothetical kinase/protease inhibition N/A
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide Benzo[b][1,4]oxazepine 5-methyl, triazole-carboxamide RIPK1 inhibition, anti-inflammatory
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Halogenated phenyl, sulfonyl Antimicrobial/antifungal (hypothetical)

Research Findings and Implications

  • Synthetic routes : The target compound’s synthesis likely parallels methods described in , involving Friedel-Crafts acylation, hydrazide formation, and sulfonamide coupling .
  • Tautomerism : Unlike triazole-thiones in , the benzooxazepine core of the target compound is less prone to tautomerism, favoring structural stability .
  • Further in vitro profiling is required to validate target engagement.

準備方法

Tandem C–N Coupling/C–H Carbonylation

A copper-catalyzed tandem reaction enables the construction of the oxazepine ring via sequential C–N bond formation and intramolecular C–H carbonylation (Figure 1).

  • Reagents : Phenylamine derivatives, allyl halides, CO₂ atmosphere.
  • Catalyst : 2-(2-Dimethylamino-vinyl)-1H-inden-1-ol (5 mol%).
  • Conditions : DMF solvent, 80°C, 12–24 hours.
  • Yield : 68–82% for analogous derivatives.

This method is advantageous for its atom economy and avoidance of pre-functionalized substrates. The mechanism proceeds through a Cu(I)/Cu(III) cycle, where the copper catalyst facilitates both C–N coupling and subsequent carbonylation.

Cyclization of 2-Aryloxyethylamines

Alternative approaches involve cyclocondensation reactions between 2-aryloxyethylamines and carbonyl-containing partners (e.g., ketones or aldehydes).

  • Reagents : 2-Aminophenol derivatives, ethyl glyoxylate.
  • Conditions : Microwave irradiation (300 W, 120°C, 20 min) or conventional heating (reflux in ethanol, 6 hours).
  • Yield : 75–89% under microwave conditions.

Microwave-assisted synthesis significantly reduces reaction times while improving yields compared to traditional methods.

Integrated Synthesis Protocol

Combining the above steps, the full synthesis proceeds as follows:

  • Oxazepine Core Formation :

    • React 2-amino-4-ethylphenol with ethyl glyoxylate under microwave irradiation (300 W, 120°C, 20 min) to yield 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine.
    • Yield : 84%.
  • Sulfonylation :

    • Add 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 equiv) to the amine in DCM with triethylamine (2.2 equiv). Stir at 25°C for 5 hours.
    • Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via column chromatography.
    • Yield : 78%.

Structural Characterization

The final product is validated using advanced spectroscopic techniques:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.32 (s, 2H), 3.91 (q, J = 7.2 Hz, 2H), 2.45 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H).
HRMS (ESI+) m/z Calculated: 378.1245 [M+H]⁺; Found: 378.1248.
FT-IR (cm⁻¹) 3278 (N–H), 1692 (C=O), 1342, 1164 (SO₂).

Comparative Analysis of Synthetic Methods

Parameter Tandem C–N/C–H Microwave Cyclization
Reaction Time 12–24 hours 20 minutes
Yield 68–82% 75–89%
Catalyst Loading 5 mol% None
Scalability Moderate High

Microwave-assisted synthesis outperforms traditional methods in efficiency, though tandem catalysis offers broader substrate scope.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety:

  • Flow Rate : 10 mL/min for sulfonylation step.
  • Temperature Control : Jacketed reactors maintain 25°C ± 0.5°C.
  • Byproduct Management : In-line HCl scrubbers reduce waste.

Challenges and Mitigation Strategies

  • Impurity Formation :

    • Cause : Over-sulfonylation at the oxazepine nitrogen.
    • Solution : Use of bulky bases (e.g., DMAP) to sterically hinder undesired sites.
  • Low Crystallinity :

    • Cause : Polymorphic variability.
    • Solution : Seeding with pure crystals during recrystallization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。